molecular formula C13H21NO5 B2632068 Ethyl 1-Boc-2-oxopiperidine-4-carboxylate CAS No. 1313498-26-8

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Cat. No.: B2632068
CAS No.: 1313498-26-8
M. Wt: 271.313
InChI Key: VLECXBXMFQBFQS-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C13H21NO5. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The industrial production also emphasizes safety measures and environmental considerations to minimize waste and emissions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-Boc-4-oxopiperidine-2-carboxylate: This compound has a similar structure but differs in the position of the oxo group.

    Ethyl 4-oxopiperidine-2-carboxylate: Lacks the Boc-protecting group, making it less stable under certain conditions.

    Ethyl 1-Boc-4-oxopiperidine-2-carboxylate: Another similar compound with slight structural variations.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and stability properties, making it valuable in various synthetic and research applications .

Biological Activity

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula: C13H21NO5
  • Molecular Weight: 271.31 g/mol
  • CAS Number: 71233-25-5
  • IUPAC Name: 1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate
  • Purity: Typically ≥95% in commercial preparations

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. A notable method includes the use of Boc (tert-butoxycarbonyl) protection for amines during the formation of piperidine derivatives. The reaction conditions often include acidic or basic media to facilitate cyclization and functional group transformations.

Pharmacological Potential

This compound has been investigated for various biological activities, particularly in the context of its derivatives. Key findings include:

  • Antimicrobial Activity : Some derivatives of oxopiperidine compounds exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Cytotoxicity : Studies have shown that certain derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be relevant for drug design targeting metabolic diseases.

Case Studies

Several studies highlight the biological relevance of Ethyl 1-Boc-2-oxopiperidine derivatives:

  • Study on Antimicrobial Properties :
    • A recent study evaluated a series of oxopiperidine derivatives, including this compound, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria (Table 1).
CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
  • Cytotoxicity Assays :
    • In vitro assays reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular targets such as enzymes or receptors involved in cell signaling pathways.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 2-oxopiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(10(15)8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECXBXMFQBFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C(=O)C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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